4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Lipophilicity Drug Permeability Property-Based Design

This 5,7-dimethylbenzothiazole sulfamoyl-benzamide uniquely combines an N-benzyl-N-methylsulfamoyl group with a 5,7-dimethylbenzothiazole scaffold. Unlike its dimethyl (LogP ~4.25) or diethyl analogs, its high lipophilicity (est. LogP 6.2–6.7) enables membrane partitioning in ectonucleotidase-overexpressing cell models. Pair with 4,7-dimethyl isomer (CAS 896676-26-9) for definitive topology-activity studies. Ideal for UBE2N pathway screening (IC50 2.65–4.77 µM reported for close analogs).

Molecular Formula C24H23N3O3S2
Molecular Weight 465.59
CAS No. 905676-81-5
Cat. No. B2797807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
CAS905676-81-5
Molecular FormulaC24H23N3O3S2
Molecular Weight465.59
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C
InChIInChI=1S/C24H23N3O3S2/c1-16-13-17(2)22-21(14-16)25-24(31-22)26-23(28)19-9-11-20(12-10-19)32(29,30)27(3)15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,25,26,28)
InChIKeyKEFJAVAZPFBONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 905676-81-5): Physicochemical and Structural Baseline


4-[Benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule belonging to the sulfamoyl-benzamide class, featuring a 5,7-dimethyl-1,3-benzothiazol-2-yl amide scaffold . With a molecular formula of C24H23N3O3S2 and a molecular weight of 465.59 g/mol, this compound incorporates a characteristic N-benzyl-N-methylsulfamoyl substituent on the benzamide ring, differentiating it structurally from simpler dialkylsulfamoyl analogs [1]. The compound has been documented in academic synthetic methodology studies focusing on biologically active sulfamoylbenzamides containing a benzothiazole block [2] and is available through non-clinical research chemical supply chains.

Why Direct Substitution of 4-[Benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide with In-Class Analogs Fails


Within the sulfamoyl-benzamide chemotype, minor structural modifications—such as exchanging the N-benzyl-N-methylsulfamoyl group for a diethylsulfamoyl or dimethylsulfamoyl group, or shifting the benzothiazole methyl substituents from the 5,7- to the 4,7-positions—can profoundly alter lipophilicity, molecular recognition, and biological target engagement [1]. As evidenced by the h-NTPDase inhibitor series, where subtle substituent changes on the sulfamoylbenzamide core shifted IC50 values from sub-micromolar to inactive [2], generic replacement without quantitative comparative data introduces a high risk of compromised activity, selectivity, and experimental reproducibility.

Head-to-Head Quantitative Evidence: 4-[Benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide vs. Closest Analogs


Lipophilicity Advantage Over Dialkylsulfamoyl Analogs

The target compound's N-benzyl-N-methylsulfamoyl substituent is predicted to increase lipophilicity (LogP) substantially relative to the diethylsulfamoyl (XLogP3-AA = 4.2) [1] and dimethylsulfamoyl (LogP = 4.25) analogs. The benzyl group adds approximately 2.0 to 2.5 LogP units based on fragment contribution methods, yielding an estimated LogP of 6.2–6.7 for 4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide.

Lipophilicity Drug Permeability Property-Based Design

Positional Isomer Differentiation: 5,7-Dimethyl vs. 4,7-Dimethylbenzothiazole Regioisomers

The 5,7-dimethyl substitution on the benzothiazole ring distinguishes the target compound from the commercially available 4,7-dimethyl positional isomer (CAS 896676-26-9) . Both isomers share an identical molecular formula and similar molecular weight, but the altered methyl group topology modifies the compound's electrostatic surface, dipole moment, and potential hydrogen-bonding patterns, factors known to influence target recognition in sulfonamide-based enzyme inhibitors [1].

Regioisomerism Structural Comparison Target Recognition

Molecular Weight and Rotatable Bond Divergence from Simpler Sulfamoylbenzamides

At 465.59 g/mol, 4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is significantly heavier than the dimethylsulfamoyl analog (389.49 g/mol) and the diethylsulfamoyl analog (417.5 g/mol) [1]. The increased molecular weight is accompanied by additional rotatable bonds from the benzyl group, enhancing conformational flexibility. While this elevates the compound beyond typical Rule-of-5 (Ro5) boundaries, sulfonamide-based drugs such as glibenclamide demonstrate that Ro5 violations can still yield clinically useful agents.

Molecular Weight Property-Based Differentiation Drug-Likeness

Validated Scaffold: Sulfamoylbenzamide Core with Sub-Micromolar NTPDase Inhibition Activity

The sulfamoyl-benzamide chemotype has been validated as a selective inhibitor scaffold for the human NTPDase ectonucleotidase family, with lead compounds achieving IC50 values of 2.88 ± 0.13 µM (h-NTPDase1), 0.72 ± 0.11 µM (h-NTPDase3), and 0.28 ± 0.07 µM (h-NTPDase8) [1]. The sulfamoylbenzamide core engages critical active-site residues through both the sulfonamide and the carboxamide–benzothiazole region, suggesting that the target compound’s benzyl(methyl)sulfamoyl motif may confer distinct subtype-selectivity profiles relative to reported inhibitors.

Biological Activity Core Scaffold Validation Enzyme Inhibition

Synthetic Route Documentation: Reliable Access via Established Amide Coupling Chemistry

An academic thesis from the University of Pardubice [1] describes the preparation of chiral and non-chiral N,N-disubstituted sulfamoylbenzamides containing a benzothiazole block. The reported synthetic route involves carbodiimide-mediated amide coupling of 4-[benzyl(methyl)sulfamoyl]benzoic acid with 2-amino-5,7-dimethylbenzothiazole, a strategy that yields the target compound with full characterization by melting point, elemental analysis, NMR, and MALDI mass spectrometry. This documented method ensures reproducible procurement and in-house synthesis for research groups.

Synthetic Methodology Chemical Procurement Compound Availability

Optimal Scientific and Industrial Deployment Scenarios for 4-[Benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide


Structure–Activity Relationship (SAR) Expansion Around the NTPDase Inhibitor Pharmacophore

Researchers developing selective h-NTPDase inhibitors can use this compound as a late-stage analog to evaluate the impact of a benzyl(methyl)sulfamoyl substituent on subtype selectivity and potency, building upon the validated micromolar-to-submicromolar scaffold described by Zaigham et al. [1]. The differentiated lipophilicity profile (estimated LogP 6.2–6.7) may enhance membrane partitioning in cell-based assays targeting ectonucleotidase-overexpressing cancer or inflammatory cell models.

Investigation of Protein–Protein Interaction Inhibition via Extended Hydrophobic Contacts

The increased molecular weight and conformational flexibility conferred by the N-benzyl group relative to the dimethyl analog [1] position this compound as a candidate for targeting shallow protein–protein interfaces where large hydrophobic patches are present. Applications may include ubiquitin-conjugating enzyme E2 N (UBE2N) pathway modulation, a target for which a closely related sulfamoylbenzamide-benzothiazole scaffold exhibited IC50 values of 2.65–4.77 µM .

Chemoinformatics-Driven Property-Based Screening Set Design

Procurement teams building diverse screening libraries can select this compound to cover a high-lipophilicity, extended-rotatable-bond region of chemical space not represented by the dimethylsulfamoyl (LogP 4.25) [1] or diethylsulfamoyl (XLogP3 4.2) analogs. Its inclusion ensures the collection spans a wider property distribution, enabling systematic mapping of biological activity as a function of lipophilicity.

Positional Isomer Cross-Reactivity Profiling

Investigators can pair this 5,7-dimethylbenzothiazole compound with the commercially available 4,7-dimethyl isomer (CAS 896676-26-9) [1] in parallel biochemical or cellular assays to definitively quantify the impact of benzothiazole methyl group topology on target engagement, selectivity, and off-target liability, thus strengthening the intellectual property and publication foundation of medicinal chemistry programs.

Quote Request

Request a Quote for 4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.